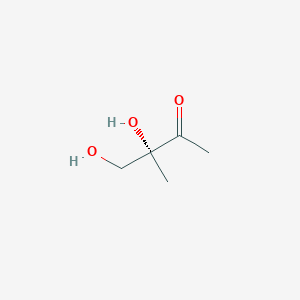
(3R)-3,4-Dihydroxy-3-methylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3,4-Dihydroxy-3-methylbutan-2-one, commonly known as DMB, is a small molecule that has gained attention in the scientific community for its potential health benefits. DMB is a natural product found in some foods, such as balsamic vinegar and soy sauce, and is produced by certain gut bacteria. Recent research has shown that DMB has the potential to improve cardiovascular health, reduce inflammation, and even prevent certain types of cancer.
Mecanismo De Acción
The mechanism of action of DMB is not yet fully understood, but it is believed to be related to its ability to inhibit the growth of certain gut bacteria that produce TMAO. By reducing the levels of TMAO in the blood, DMB may help to improve cardiovascular health and reduce the risk of heart disease.
Biochemical and Physiological Effects:
DMB has been shown to have a number of biochemical and physiological effects. In addition to reducing TMAO levels, DMB has been shown to reduce inflammation, improve insulin sensitivity, and even prevent certain types of cancer. These effects are believed to be related to DMB's ability to modulate gut bacteria and their metabolites.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMB in lab experiments is that it is a small molecule that can be easily synthesized in the laboratory. In addition, DMB has been shown to have a number of potential health benefits, which makes it an attractive candidate for further study. However, one limitation of using DMB in lab experiments is that it is not yet fully understood how it works at the molecular level. More research is needed to fully elucidate the mechanism of action of DMB.
Direcciones Futuras
There are a number of potential future directions for research on DMB. One area of interest is its potential as a therapeutic agent for cardiovascular disease. Other potential applications include its use as a dietary supplement to improve gut health and reduce inflammation. In addition, more research is needed to fully understand the mechanism of action of DMB and its effects on gut bacteria and their metabolites.
Métodos De Síntesis
DMB can be synthesized in the laboratory through a multistep process involving several chemical reactions. The starting material for the synthesis is 3-methyl-2-butanone, which is converted into a series of intermediates through various chemical reactions. The final step involves the addition of hydroxyl groups to the intermediate to produce DMB.
Aplicaciones Científicas De Investigación
DMB has been the subject of numerous scientific studies in recent years. One of the most promising areas of research involves its potential to improve cardiovascular health. Studies have shown that DMB can reduce the levels of a compound called TMAO in the blood, which is associated with an increased risk of heart disease. In addition, DMB has been shown to reduce inflammation and improve insulin sensitivity, both of which are important factors in maintaining cardiovascular health.
Propiedades
| 193958-68-8 | |
Fórmula molecular |
C5H10O3 |
Peso molecular |
118.13 g/mol |
Nombre IUPAC |
(3R)-3,4-dihydroxy-3-methylbutan-2-one |
InChI |
InChI=1S/C5H10O3/c1-4(7)5(2,8)3-6/h6,8H,3H2,1-2H3/t5-/m1/s1 |
Clave InChI |
ILAYTWAIZAKGGA-RXMQYKEDSA-N |
SMILES isomérico |
CC(=O)[C@@](C)(CO)O |
SMILES |
CC(=O)C(C)(CO)O |
SMILES canónico |
CC(=O)C(C)(CO)O |
Sinónimos |
2-Butanone, 3,4-dihydroxy-3-methyl-, (R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


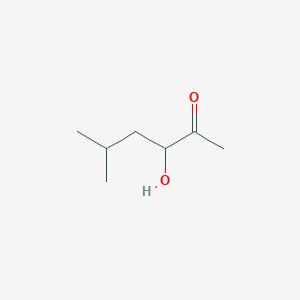
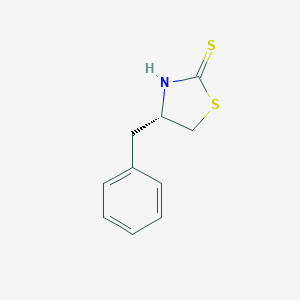
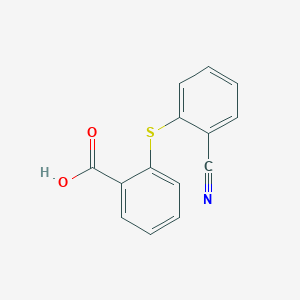
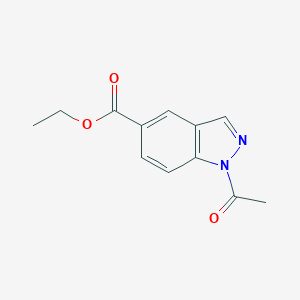
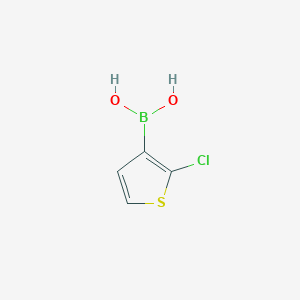
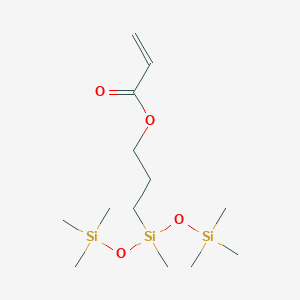

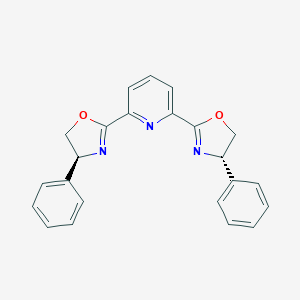

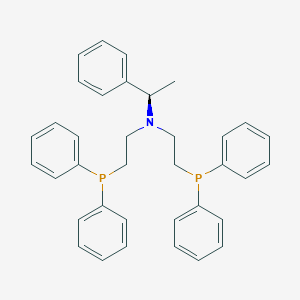
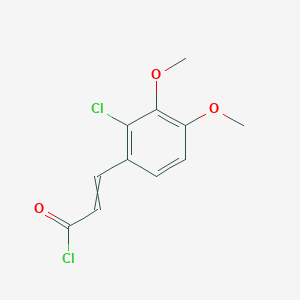
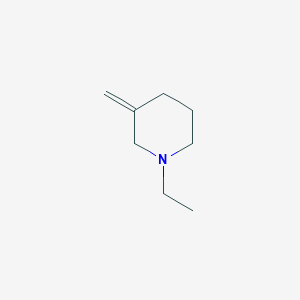
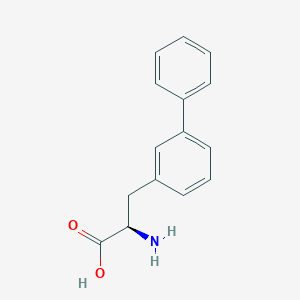
![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)
